O-(2-Fluoro-5-methylphenyl)hydroxylamine
Description
O-(2-Fluoro-5-methylphenyl)hydroxylamine is an aromatic hydroxylamine derivative characterized by a fluoro substituent at the 2-position and a methyl group at the 5-position on the benzene ring.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
O-(2-fluoro-5-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8FNO/c1-5-2-3-6(8)7(4-5)10-9/h2-4H,9H2,1H3 |
InChI Key |
MFWMHMQPSCKWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)ON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Fluoro-5-methylphenyl)hydroxylamine typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
O-(2-Fluoro-5-methylphenyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo substitution reactions, where the fluorine or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
O-(2-Fluoro-5-methylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(2-Fluoro-5-methylphenyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in various chemical reactions, such as nucleophilic addition or substitution, which can alter the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Methoxy-Substituted Analogs :
- O-(2-Methoxybenzyl)hydroxylamine (4h) and O-(4-Methoxybenzyl)hydroxylamine (4j) () exhibit molecular weights of 154 g/mol. The methoxy group (-OCH₃) is strongly electron-donating, which may increase solubility in polar solvents compared to the fluoro-methyl analog. NMR data for these compounds shows distinct aromatic proton shifts (e.g., δ 6.8–7.3 ppm for 4h), reflecting substituent positioning .
- O-(2-Fluoro-5-methoxyphenyl)methanamine hydrochloride (CAS 1134508-37-4, ) has a methoxy group at the 5-position instead of methyl.
Fluorinated Analogs :
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine () is heavily fluorinated, enhancing thermal stability and making it useful in analytical derivatization (e.g., carbonyl compound detection via GC). The electron-withdrawing fluorine atoms significantly lower pKa compared to the mono-fluoro-methyl analog .
- O-(2-Fluoro-5-methylphenyl)hydroxylamine likely has intermediate acidity and stability between methoxy- and pentafluorobenzyl-substituted analogs due to its single fluorine and methyl substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
